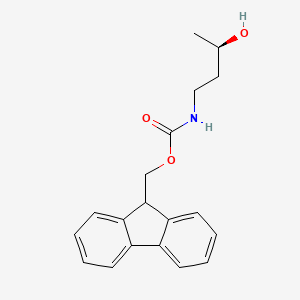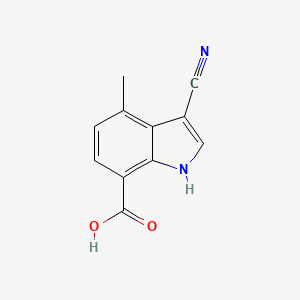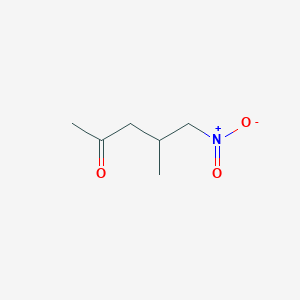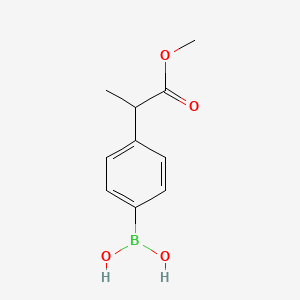
6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is a chemical compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of an aminomethyl group attached to the benzothiopyran ring system, which is further stabilized by a hydrochloride salt. Benzothiopyran derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride typically involves the following steps:
Formation of the Benzothiopyran Ring: The benzothiopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and a thiol compound, under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where the benzothiopyran compound is reacted with formaldehyde and a primary or secondary amine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active site of the target, leading to inhibition or modulation of its activity. The benzothiopyran ring system can also contribute to the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(aminomethyl)-1-methyl-1H-indazole hydrochloride: Another compound with an aminomethyl group attached to a heterocyclic ring.
Aminomethyl propanol: A simpler compound with an aminomethyl group attached to a propanol backbone.
Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: Compounds with similar functional groups but different ring systems.
Uniqueness
6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is unique due to its specific benzothiopyran ring system, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H14ClNO2S |
|---|---|
Molekulargewicht |
247.74 g/mol |
IUPAC-Name |
(1,1-dioxo-3,4-dihydro-2H-thiochromen-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-14(10,12)13;/h3-4,6H,1-2,5,7,11H2;1H |
InChI-Schlüssel |
JIXIYBHGNUUCHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)CN)S(=O)(=O)C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13471543.png)

amine hydrochloride](/img/structure/B13471553.png)

![2-Bromospiro[3.4]octane](/img/structure/B13471562.png)

![methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers](/img/structure/B13471566.png)

![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylicacid](/img/structure/B13471602.png)


